3,3-二氟吡咯烷-1-胺

描述

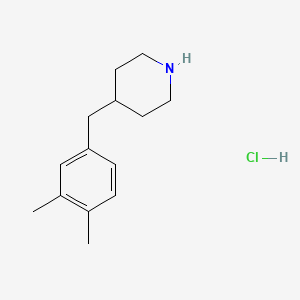

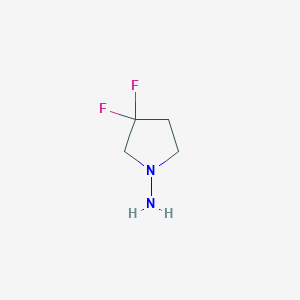

3,3-Difluoropyrrolidin-1-amine is a useful research compound. Its molecular formula is C4H8F2N2 and its molecular weight is 122.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3,3-Difluoropyrrolidin-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Difluoropyrrolidin-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药物化学:药物设计与开发

3,3-二氟吡咯烷-1-胺在药物发现中充当一个通用的支架。 其饱和的吡咯烷环被药物化学家广泛用于获得治疗人类疾病的化合物 . 氟原子的存在引入了独特的理化性质,例如提高的亲脂性和代谢稳定性,使其成为设计新型候选药物的重要组成部分。

立体化学:对映选择性合成

吡咯烷环中碳的立体异构性允许合成对映体纯的化合物。 这在制药行业至关重要,因为取代基的空间方向由于其与对映选择性蛋白质不同的结合模式而导致药物候选物的不同生物学特性 .

农业化学:除草剂的开发

含氟化合物,包括那些源自3,3-二氟吡咯烷-1-胺的化合物,正在探索其在创建更有效和更环保的除草剂方面的潜力。 将氟原子引入先导结构是改善物理和生物学特性的常见修饰 .

-标记化合物,它们用作正电子发射断层扫描 (PET) 扫描中的成像剂。 .有机合成:杂环的构建单元

由于其反应性和将氟原子引入其他分子的能力,3,3-二氟吡咯烷-1-胺用作合成复杂杂环化合物的构建单元。 这些杂环在许多生物活性分子和药物中很常见 .

材料科学:含氟聚合物

将含氟胺如 3,3-二氟吡咯烷-1-胺掺入聚合物中可以产生具有增强的性能的材料,例如提高的化学和热阻。 这些含氟聚合物在各种高科技行业中都有应用 .

分析化学:手性拆分剂

在分析化学中,手性拆分对于分离对映体至关重要。 源自 3,3-二氟吡咯烷-1-胺的化合物可以用作手性拆分剂,因为它们能够与具有不同物理性质的非对映异构体形成,从而促进分离 .

生物化学:酶机制研究

3,3-二氟吡咯烷-1-胺的独特结构使研究人员能够研究酶机制,特别是那些涉及含氟底物的机制。 了解这些相互作用对于开发酶抑制剂和其他治疗剂至关重要 .

作用机制

Target of Action

The primary target of 3,3-Difluoropyrrolidin-1-amine is Dipeptidyl peptidase 4 . This enzyme plays a significant role in glucose metabolism, making it a key target in the treatment of diseases like diabetes.

Biochemical Pathways

The inhibition of Dipeptidyl peptidase 4 leads to increased levels of incretin hormones. These hormones are involved in the regulation of glucose metabolism, and their increased levels can help improve the control of blood glucose .

Pharmacokinetics

Studies suggest that the compound is rapidly absorbed in all species, with maximal plasma concentrations achieved within 1 hour after the dose . The compound is primarily eliminated by both metabolism and renal clearance .

Result of Action

The inhibition of Dipeptidyl peptidase 4 by 3,3-Difluoropyrrolidin-1-amine results in the regulation of glucose metabolism. This can lead to improved control of blood glucose levels, which is beneficial in the treatment of diseases like diabetes .

生化分析

Biochemical Properties

3,3-Difluoropyrrolidin-1-amine plays a significant role in biochemical reactions, particularly as an inhibitor of dipeptidyl peptidase IV (DPP-IV). This enzyme is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). By inhibiting DPP-IV, 3,3-Difluoropyrrolidin-1-amine helps to prolong the activity of these hormones, thereby enhancing insulin secretion and glucose regulation . The compound interacts with the active site of DPP-IV through hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition.

Cellular Effects

3,3-Difluoropyrrolidin-1-amine has been shown to influence various cellular processes. In pancreatic beta cells, it enhances insulin secretion by preventing the degradation of GLP-1 and GIP, which are crucial for stimulating insulin release in response to glucose . Additionally, 3,3-Difluoropyrrolidin-1-amine affects cell signaling pathways by modulating the activity of DPP-IV, leading to improved glucose uptake and metabolism in peripheral tissues. This compound also impacts gene expression related to insulin synthesis and secretion, further contributing to its beneficial effects on glucose homeostasis.

Molecular Mechanism

The molecular mechanism of 3,3-Difluoropyrrolidin-1-amine involves its binding to the active site of DPP-IV, where it forms hydrogen bonds and hydrophobic interactions with key amino acid residues This binding inhibits the enzymatic activity of DPP-IV, preventing the degradation of incretin hormones The prolonged activity of GLP-1 and GIP enhances insulin secretion and improves glucose regulation

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3-Difluoropyrrolidin-1-amine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that 3,3-Difluoropyrrolidin-1-amine maintains its inhibitory effects on DPP-IV, leading to sustained improvements in glucose regulation. The compound’s stability and efficacy may vary depending on specific experimental conditions, such as temperature and pH.

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of 3,3-Difluoropyrrolidin-1-amine vary with different dosages. At lower doses, the compound effectively inhibits DPP-IV and enhances insulin secretion without causing significant adverse effects . At higher doses, 3,3-Difluoropyrrolidin-1-amine may exhibit toxic effects, including gastrointestinal disturbances and liver toxicity. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

3,3-Difluoropyrrolidin-1-amine is involved in several metabolic pathways, primarily through its interaction with DPP-IV. The major route of metabolism for this compound is hydroxylation at the 5′ position of the pyrimidine ring, catalyzed by cytochrome P450 enzymes CYP2D6 and CYP3A4 . Other metabolic pathways include amide hydrolysis and N-dealkylation, leading to the formation of various metabolites. These metabolic processes contribute to the elimination of 3,3-Difluoropyrrolidin-1-amine from the body.

Transport and Distribution

Within cells and tissues, 3,3-Difluoropyrrolidin-1-amine is rapidly absorbed and distributed. The compound is primarily transported through the bloodstream, where it binds to plasma proteins and is delivered to target tissues . In peripheral tissues, 3,3-Difluoropyrrolidin-1-amine accumulates in areas with high DPP-IV activity, such as the pancreas and intestines. The distribution of the compound is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters.

Subcellular Localization

The subcellular localization of 3,3-Difluoropyrrolidin-1-amine is primarily within the cytoplasm, where it interacts with DPP-IV and other molecular targets . The compound may also localize to specific cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it can influence protein processing and secretion. Post-translational modifications, such as phosphorylation and glycosylation, may play a role in directing the subcellular localization and activity of 3,3-Difluoropyrrolidin-1-amine.

属性

IUPAC Name |

3,3-difluoropyrrolidin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F2N2/c5-4(6)1-2-8(7)3-4/h1-3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BACOMIPASUETBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[2-Propyl-4-(4-pyridylazo)phenoxy]hexanoic Acid](/img/structure/B1452255.png)

![4-(3,4-Dihydroxyphenyl)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-3-ium chloride](/img/structure/B1452257.png)

![Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate](/img/structure/B1452262.png)

![4-(2-Thienyl)-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1452264.png)

![7-Hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1452267.png)

![4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid](/img/structure/B1452274.png)

![1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1452275.png)